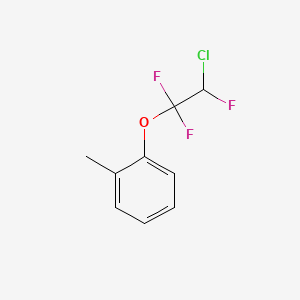
2-(9,10-Dihydro-10-oxo-9-anthracenyl)succinic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9,10-Dihydro-10-oxo-9-anthracenyl)succinic anhydride is an organic compound with the molecular formula C18H12O4 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and succinic anhydride, a cyclic dicarboxylic anhydride
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9,10-Dihydro-10-oxo-9-anthracenyl)succinic anhydride typically involves the reaction of 9,10-dihydro-9,10-dioxoanthracene with succinic anhydride. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or phosphoric acid, under reflux conditions. The reaction mixture is then purified by recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(9,10-Dihydro-10-oxo-9-anthracenyl)succinic anhydride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming dihydroxy derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the anhydride group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under mild acidic or basic conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(9,10-Dihydro-10-oxo-9-anthracenyl)succinic anhydride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-cancer agents.
Mecanismo De Acción
The mechanism of action of 2-(9,10-Dihydro-10-oxo-9-anthracenyl)succinic anhydride is not fully understood. its biological activity is thought to be related to its ability to interact with cellular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, inhibiting their activity and leading to various biological effects. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Dihydro-9,10-dioxoanthracene: A precursor in the synthesis of 2-(9,10-Dihydro-10-oxo-9-anthracenyl)succinic anhydride.
Anthraquinone: A structurally related compound with similar oxidation properties.
Succinic anhydride: A key reactant in the synthesis of the target compound.
Uniqueness
This compound is unique due to its combination of anthracene and succinic anhydride moieties. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research in various scientific fields.
Propiedades
Número CAS |
18344-68-8 |
|---|---|
Fórmula molecular |
C18H12O4 |
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
3-(10-oxo-9H-anthracen-9-yl)oxolane-2,5-dione |
InChI |
InChI=1S/C18H12O4/c19-15-9-14(18(21)22-15)16-10-5-1-3-7-12(10)17(20)13-8-4-2-6-11(13)16/h1-8,14,16H,9H2 |
Clave InChI |
NVKFFQQWVARVAI-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)OC1=O)C2C3=CC=CC=C3C(=O)C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chlorophenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11966688.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11966700.png)
![isopropyl (2E)-2-(2-chloro-6-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966708.png)



![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B11966728.png)
![N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11966735.png)

![Dibenzyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11966742.png)


![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B11966758.png)
![4-{[3-(2-Chlorophenyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B11966761.png)
